trans-3-(Cbz-amino)-4-hydroxypyrrolidine
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Overview
Description
trans-3-(Cbz-amino)-4-hydroxypyrrolidine: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound consists of a pyrrolidine ring substituted with a benzyloxycarbonyl (Cbz) protected amino group at the 3-position and a hydroxyl group at the 4-position. This configuration imparts specific chemical properties that make it valuable in synthetic chemistry and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-hydroxypyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloroformate.
Protection of Amino Group: The amino group of pyrrolidine is protected using benzyl chloroformate to form the Cbz-protected pyrrolidine.
Hydroxylation: The protected pyrrolidine undergoes hydroxylation at the 4-position using appropriate oxidizing agents under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-3-(Cbz-amino)-4-hydroxypyrrolidine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The Cbz-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed for deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry:
Building Block: trans-3-(Cbz-amino)-4-hydroxypyrrolidine serves as a valuable building block in organic synthesis for the construction of complex molecules.
Biology:
Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors due to its ability to interact with active sites of enzymes.
Medicine:
Drug Development: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Chemical Manufacturing: The compound is utilized in the production of fine chemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of trans-3-(Cbz-amino)-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The Cbz-protected amino group and hydroxyl group allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- trans-3-(Cbz-amino)cyclobutanecarboxylic acid
- trans-3-(Cbz-amino)cyclopentanecarboxylic acid
- trans-3-(Cbz-amino)cyclohexanecarboxylic acid
Comparison:
- Structural Differences: While trans-3-(Cbz-amino)-4-hydroxypyrrolidine has a pyrrolidine ring, the similar compounds have cyclobutane, cyclopentane, or cyclohexane rings.
- Chemical Properties: The presence of different ring structures affects the chemical reactivity and physical properties of these compounds.
- Applications: Each compound has unique applications based on its structure, with this compound being particularly valuable in synthetic chemistry and drug development due to its specific functional groups.
Properties
IUPAC Name |
benzyl N-(4-hydroxypyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZHUKQUUVRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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